3-(Adamantan-1-YL)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-G]purine-6,8-dione
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Overview
Description
3-(Adamantan-1-YL)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-G]purine-6,8-dione is a complex organic compound that belongs to the class of triazino purines This compound is characterized by the presence of an adamantane group, which is a bulky, diamond-like structure, and a triazino purine core, which is known for its biological activity
Preparation Methods
The synthesis of 3-(Adamantan-1-YL)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-G]purine-6,8-dione involves multiple steps. One common method includes the reaction of adamantan-1-amine with dimethylcyclohex-2-en-1-one derivatives in the presence of formaldehyde under refluxing conditions . The initial enaminones are typically obtained by the condensation of dimedone with primary amines under microwave irradiation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The adamantane group can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The triazino purine core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring, to introduce various substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Adamantan-1-YL)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-G]purine-6,8-dione has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer, anti-HIV, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: The compound is used in studies to understand the interaction of triazino purines with biological macromolecules.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in the development of new materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit enzymes involved in DNA replication or repair, leading to cell death . The adamantane group enhances its ability to penetrate cell membranes, increasing its efficacy. The triazino purine core interacts with nucleic acids and proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar compounds include other triazino purines and adamantane derivatives. For example:
- 3-(Adamantan-1-yl)-1-(2-hydroxyethyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- 3-(Adamantan-1-yl)-1-benzyl-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
What sets 3-(Adamantan-1-YL)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-G]purine-6,8-dione apart is its unique combination of the adamantane group and the triazino purine core, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C19H24N6O2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-(1-adamantyl)-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C19H24N6O2/c1-23-15-14(16(26)24(2)18(23)27)25-9-13(21-22-17(25)20-15)19-6-10-3-11(7-19)5-12(4-10)8-19/h10-12H,3-9H2,1-2H3,(H,20,22) |
InChI Key |
UOEJPIQWZUVVHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NNC3=N2)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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